molecular formula C12H20O2 B14694226 4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid CAS No. 26647-93-8

4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid

Cat. No.: B14694226
CAS No.: 26647-93-8
M. Wt: 196.29 g/mol
InChI Key: OWVMWYWIOMMYML-UHFFFAOYSA-N
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Description

4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is a compound that features a unique bicyclobutane structureThe bicyclobutane moiety is known for its high strain energy, making it a subject of interest for theoretical and practical studies in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid typically involves the formation of the bicyclobutane core followed by functionalization to introduce the butanoic acid group. One common method involves the use of aryl triflates and a palladium(0) catalyst with 1,1′-bis(diisopropylphosphino)ferrocene as a ligand. This enables the arylation of the central bond, triggered by a 1,2-metallate rearrangement event, followed by reductive elimination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid involves the release of strain energy upon reaction. This strain-release mechanism allows the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[1,1’-Bi(cyclobutane)]-1-yl]butanoic acid is unique due to the combination of its strained bicyclobutane core and the functional butanoic acid group.

Properties

CAS No.

26647-93-8

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-(1-cyclobutylcyclobutyl)butanoic acid

InChI

InChI=1S/C12H20O2/c13-11(14)6-2-7-12(8-3-9-12)10-4-1-5-10/h10H,1-9H2,(H,13,14)

InChI Key

OWVMWYWIOMMYML-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCC2)CCCC(=O)O

Origin of Product

United States

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